molecular formula C18H21N3O2 B11435471 N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine

Cat. No.: B11435471
M. Wt: 311.4 g/mol
InChI Key: UQGAJKDYQCRFMH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine typically involves multiple steps. One common method includes the protection of functional groups, followed by the formation of the benzimidazole core and subsequent functionalization. For instance, the synthesis may start with the reaction of 2,4-dimethoxybenzylamine with an appropriate benzimidazole precursor under specific conditions, such as microwave heating or the use of catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzimidazole derivatives, while reduction can lead to the formation of reduced benzimidazole compounds.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrobenzyl)-4-methyl bromoaniline
  • N-(2,4-dimethoxybenzyl)-4-methyl bromoaniline
  • N-(1H-indol-3-yl)methylene-4-methyl bromoaniline

Uniqueness

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine is unique due to its specific structural features, such as the 2,4-dimethoxybenzyl group and the ethyl group attached to the benzimidazole core. These structural elements may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-ethylbenzimidazol-5-amine

InChI

InChI=1S/C18H21N3O2/c1-4-21-12-20-16-9-14(6-8-17(16)21)19-11-13-5-7-15(22-2)10-18(13)23-3/h5-10,12,19H,4,11H2,1-3H3

InChI Key

UQGAJKDYQCRFMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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